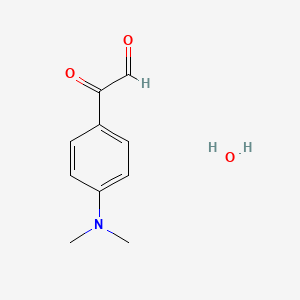

4-Dimethylaminophenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Dimethylaminophenylglyoxal hydrate chemical properties

An In-Depth Technical Guide to 4-Dimethylaminophenylglyoxal Hydrate: Properties, Synthesis, and Application

Section 1: Executive Summary

This compound (CAS No: 115282-41-2) is a specialized chemical reagent prized for its role in analytical chemistry and biochemistry.[1] Its core utility lies in the covalent labeling of primary amines, such as those in amino acids and peptides. The reaction yields a highly fluorescent derivative, enabling sensitive detection and quantification via techniques like High-Performance Liquid Chromatography (HPLC).[1] The molecule's structure, featuring a reactive 1,2-dicarbonyl (glyoxal) moiety and an electron-donating dimethylamino group, is key to its function. The hydrate form enhances its stability and solubility in the aqueous media often required for biological applications.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, its reaction mechanism, and a detailed methodology for its primary application in analytical science.

Section 2: Core Physicochemical & Spectroscopic Profile

A thorough understanding of the reagent's physical and spectral properties is fundamental to its effective application and characterization.

Physicochemical Properties

The essential physical and chemical identifiers for this compound are summarized below. Proper storage at 2-8°C is critical to prevent degradation and ensure reagent integrity.

| Property | Value | Source(s) |

| CAS Number | 115282-41-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | Solid (Typical) | N/A |

| Melting Point | 76 - 79 °C | Sigma-Aldrich SDS |

| Storage Conditions | 2-8°C, protected from light and moisture | [1] |

Spectroscopic Signature Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons and the dimethylamino group. The aromatic protons on the phenyl ring would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-donating effect of the dimethylamino group and the electron-withdrawing effect of the glyoxal moiety. The six protons of the N(CH₃)₂ group would appear as a sharp singlet further upfield, likely in the δ 3.0-3.5 ppm range. The proton of the aldehyde and the protons from the hydrate's hydroxyl groups may be broad and could exchange with deuterated solvents like D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide a carbon map of the molecule. Key signals would include two distinct peaks for the carbonyl carbons of the glyoxal group in the highly deshielded region (δ 180-200 ppm). The aromatic carbons would generate several signals between δ 110-155 ppm, and the methyl carbons of the dimethylamino group would produce a signal around δ 40-45 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ corresponding to the C=O stretching of the ketone. A second carbonyl stretch for the aldehyde is expected around 1720-1740 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the O-H groups from the hydrate water molecule.

-

UV-Visible & Fluorescence Spectroscopy: The extended conjugation between the dimethylamino group and the phenylglyoxal system results in strong UV absorbance. The derivatization of primary amines with this reagent leads to the formation of a new heterocyclic system, which is highly fluorescent. This fluorescence is the basis of its analytical utility, allowing for detection at very low concentrations.[1] The resulting fluorophore's excitation and emission maxima are typically in the near-UV and visible regions, respectively, though the exact wavelengths depend on the specific amine derivative and solvent environment.[5]

Section 3: Synthesis & Mechanistic Insight

The most direct and widely documented method for preparing phenylglyoxals is through the oxidation of the corresponding acetophenone.[6][7] Selenium dioxide (SeO₂) in a solvent like dioxane is a classic and effective oxidant for this transformation.

Experimental Protocol: Synthesis via SeO₂ Oxidation

This protocol describes a reliable method for synthesizing 4-Dimethylaminophenylglyoxal from its readily available precursor, 4'-(Dimethylamino)acetophenone.[8]

Materials:

-

4'-(Dimethylamino)acetophenone (1 mole)

-

Selenium Dioxide (SeO₂) (1 mole)

-

1,4-Dioxane (technical grade)

-

Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Dissolution: Heat the mixture to 50–55°C and stir until all solids have dissolved.

-

Substrate Addition: Add 163.22 g (1 mole) of 4'-(Dimethylamino)acetophenone to the solution in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain with vigorous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Selenium Removal: After the reaction is complete, carefully decant the hot solution away from the precipitated black selenium metal.

-

Solvent Removal: Remove the dioxane and water by distillation under reduced pressure.

-

Purification: The crude 4-Dimethylaminophenylglyoxal can be purified by vacuum distillation.

-

Hydrate Formation: To obtain the stable hydrate form, dissolve the purified yellow liquid product in approximately 3-4 volumes of hot water and allow it to cool slowly. The crystalline hydrate can be collected by filtration.[6]

Causality & Justification: The addition of a small amount of water is crucial as it helps to solubilize the selenium dioxide and facilitates the oxidation mechanism. Dioxane is an excellent solvent as it is relatively inert and has a suitable boiling point for the reaction.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 4: Chemical Reactivity & Derivatization Chemistry

The synthetic utility of this compound is dominated by the electrophilic nature of its adjacent carbonyl carbons.

Mechanism of Amine Derivatization

The reaction with a primary amine proceeds via a condensation mechanism. The amine initially attacks one of the carbonyl carbons (the aldehyde is generally more reactive), followed by dehydration to form an imine. A subsequent intramolecular cyclization and further dehydration lead to the formation of a stable, fluorescent quinoxaline-type derivative. The reaction is pH-dependent, with mildly alkaline conditions typically favoring the deprotonated, more nucleophilic amine.[9][10]

Derivatization Mechanism Diagram

Caption: Simplified mechanism for derivatization of a primary amine.

Potential Side Reactions

Under strongly basic conditions and in the absence of a nucleophile, phenylglyoxals can undergo an intramolecular Cannizzaro reaction.[11] In this process, one carbonyl group is reduced to an alcohol while the other is oxidized to a carboxylic acid, mediated by a hydride transfer. It is therefore crucial to control the pH and stoichiometry during derivatization to maximize the yield of the desired fluorescent adduct.

Section 5: Application Protocol: HPLC-Based Quantification of Primary Amines

This section provides a self-validating protocol for the quantification of a model amino acid (e.g., Glycine) using pre-column derivatization with this compound followed by HPLC with fluorescence detection.

Step-by-Step Derivatization and Analysis Protocol

Objective: To quantify Glycine concentration in an aqueous sample.

Materials:

-

This compound solution (10 mM in Methanol)

-

Glycine standard solutions (0.1, 1, 10, 50, 100 µM in water)

-

Borate Buffer (0.1 M, pH 9.0)

-

HPLC system with a C18 reversed-phase column and a fluorescence detector.

-

Mobile Phase A: 20 mM Phosphate Buffer, pH 6.8

-

Mobile Phase B: Acetonitrile

Procedure:

-

Sample Preparation: In a microcentrifuge tube, mix 50 µL of the Glycine standard (or unknown sample), 100 µL of Borate Buffer (pH 9.0), and 50 µL of the this compound solution.

-

Derivatization Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block, protected from light. Rationale: The basic pH ensures the amine is deprotonated and nucleophilic, while heating accelerates the reaction.[9]

-

Reaction Termination: Cool the sample to room temperature. The reaction is effectively stopped by the consumption of the limiting reagent. For some applications, a small amount of acid could be added to quench the reaction.

-

HPLC Analysis:

-

Inject 20 µL of the cooled reaction mixture into the HPLC system.

-

Set the fluorescence detector to an appropriate excitation and emission wavelength pair (preliminary scans are recommended; typical values for such derivatives might be Ex: ~350 nm, Em: ~450 nm).

-

Run a gradient elution program, for example: 10% to 70% Mobile Phase B over 20 minutes. Rationale: A gradient is necessary to elute the relatively nonpolar fluorescent derivative from the C18 column while separating it from the unreacted, more polar reagent.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the glycine derivative against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Analytical Workflow Diagram

Caption: HPLC workflow for amine quantification after derivatization.

Section 6: Stability, Storage & Safe Handling

Stability and Storage: this compound is chemically stable under standard ambient conditions. [Sigma-Aldrich SDS] For long-term viability, it should be stored in a tightly sealed container at 2-8°C, protected from light. The hydrate form is more stable than the anhydrous aldehyde, which can polymerize upon standing.[1][6]

Safe Handling: This compound presents several hazards that necessitate careful handling in a laboratory setting.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation. [Sigma-Aldrich SDS]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [Sigma-Aldrich SDS]

-

Section 7: References

-

Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of Biochemistry. Available at: [Link]

-

Grimshaw, J., & Grimshaw, J. T. (1968). Reactions of phenylglyoxal hydrate and some aromatic amines. Journal of the Chemical Society C: Organic. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Mahar, K. M., et al. (2010). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Internal Cannizzaro reaction of phenylglyoxal. Chemistry Stack Exchange. Available at: [Link]

-

Riley, H. A., & Gray, A. R. (1932). Phenylglyoxal. Organic Syntheses, 12, 60. Available at: [Link]

-

Desmond, R., et al. (1989). An efficient procedure for the synthesis of p-anisidine phenylglyoxal imine from acetophenone. Google Patents (EP0333265A2). Available at:

-

PrepChem. (n.d.). Synthesis of [p-(Decyloxy)phenyl]glyoxal. PrepChem.com. Available at: [Link]

-

Koukou M., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available at: [Link]

-

Takahashi, K. (1976). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Fluorescence of 6-(4-Dimethylaminophenyl)- and 6-[2-(4-N,N-Disubstituted Aminophenyl)vinyl]-4-methylthio-2-oxo-2H-pyran-3-carbonitriles in Solution and in the Solid States. ResearchGate. Available at: [Link]

-

Johnson, C. R., & Phillips, W. G. (1973). Phenylglyoxal. Organic Syntheses, 53, 93. Available at: [Link]

-

Nakano, K., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of phenylglyoxal with the arginine moiety. ResearchGate. Available at: [Link]

-

Mahar, K. M., et al. (2010). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. ResearchGate. Available at: [Link]

-

Zhang, G., et al. (2005). A Study on the Luminescence Behavior of 4'-Dimethylaminoflavone Derivatives. Journal of Fluorescence. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Koukou, M., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Semantic Scholar. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-[[Bis(p-dimethylaminophenyl)methoxy]acetyl]Morpholine. PrepChem.com. Available at: [Link]

-

PubChem. (n.d.). 4-Dimethylaminoacetophenone. PubChem. Available at: [Link]

-

Myasoedova, Y. V., et al. (2022). New Method for the Synthesis of Phenylglyoxal Derivatives. ResearchGate. Available at: [Link]

-

Gzella, A., et al. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Lapierre, C., et al. (1998). A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type. Carbohydrate Research. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Catalán, J., et al. (2001). Dual fluorescence of 4-dimethylaminopyridine and its derivatives Effects of methyl substitution at the pyridine ring. Semantic Scholar. Available at: [Link]

-

Bowers, G. M., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Semantic Scholar. Available at: [Link]

-

Walash, M. I., et al. (2020). Fluorescence spectroscopy for determination of dapagliflozin in pure form and its tablets formulation; Application to content uniformity testing. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H13NO3 | CID 21298506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence spectroscopy for determination of dapagliflozin in pure form and its tablets formulation; Application to content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unveiling the Molecular Tactics of 4-Dimethylaminophenylglyoxal Hydrate: A Technical Guide to its Arginine-Targeting Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminophenylglyoxal hydrate stands as a pivotal tool in the landscape of chemical biology and drug discovery. Its profound utility is rooted in a highly specific and covalent interaction with arginine residues, offering a powerful method for interrogating protein function and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the chemical underpinnings of its reactivity, the functional consequences of arginine modification, and its practical applications in research and development. We will delve into detailed experimental protocols, data interpretation, and the broader implications for the design of targeted molecular interventions.

The Chemistry of Arginine Targeting: A Precise Molecular Interaction

The primary mechanism of action of this compound is its selective covalent modification of the guanidinium group of arginine residues within proteins.[1][2] This specificity arises from the unique chemical properties of both the reagent and the amino acid side chain.

1.1. The Reactants: this compound and the Guanidinium Group

-

This compound: As an α-dicarbonyl compound, the reactivity of this compound is centered on its two adjacent carbonyl groups. The presence of the electron-donating dimethylamino group on the phenyl ring can modulate the electrophilicity of the carbonyl carbons, influencing the reaction kinetics. The hydrate form enhances its stability and solubility in aqueous solutions, making it well-suited for biological experiments.

-

Arginine's Guanidinium Group: The side chain of arginine terminates in a guanidinium group, which is protonated and carries a positive charge at physiological pH. This delocalized positive charge is crucial for arginine's role in electrostatic interactions, such as binding to negatively charged substrates or DNA. The nucleophilic nature of the nitrogen atoms in the guanidinium group is key to its reaction with electrophilic reagents like this compound.

1.2. The Reaction Mechanism: Formation of a Stable Adduct

The reaction proceeds through the nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons of the glyoxal moiety. This is followed by a series of steps leading to the formation of a stable, cyclic dihydroxyimidazolidine adduct.[1] This modification is practically irreversible under physiological conditions.

Caption: Reaction of this compound with Arginine.

This covalent modification has two profound consequences for the protein:

-

Neutralization of Positive Charge: The formation of the adduct neutralizes the positive charge of the arginine residue.[1]

-

Introduction of a Bulky Moiety: The reaction attaches a bulky dimethylaminophenyl group to the arginine side chain.

These changes can dramatically alter the protein's structure and function.

Functional Consequences of Arginine Modification

The modification of arginine residues by this compound can lead to a range of functional outcomes, making it a valuable tool for probing the role of specific arginine residues in biological processes.

2.1. Enzyme Inhibition

Arginine residues are frequently found in the active sites of enzymes, where they play critical roles in substrate binding and catalysis. The modification of these essential arginines can lead to a loss of enzymatic activity. For example, phenylglyoxal, a related compound, has been shown to inhibit DNA and RNA polymerases by reacting with an arginine residue at the template-binding site.[3] This suggests that this compound can be a potent inhibitor of enzymes that rely on arginine for their function.

2.2. Disruption of Protein-Protein and Protein-Nucleic Acid Interactions

The positive charge of arginine is often crucial for mediating electrostatic interactions between proteins or between proteins and nucleic acids. By neutralizing this charge, this compound can disrupt these interactions, leading to the dissociation of protein complexes or the release of proteins from DNA or RNA.

2.3. Alteration of Protein Structure and Stability

Arginine residues can contribute to the overall stability of a protein through the formation of salt bridges and hydrogen bonds. The modification of these residues can disrupt these stabilizing interactions, potentially leading to conformational changes or even protein unfolding.[4]

Applications in Research and Drug Development

The specific reactivity of this compound with arginine has led to its use in a variety of research and drug development applications.

3.1. Probing the Functional Role of Arginine Residues

By selectively modifying arginine residues and observing the resulting changes in protein function, researchers can identify which arginines are critical for activity. This information is invaluable for understanding enzyme mechanisms and protein interaction networks.

3.2. Enzyme Inhibitor Development

As a covalent modifier of arginine, this compound can serve as a lead compound for the development of irreversible enzyme inhibitors. By modifying its structure, it may be possible to enhance its potency and selectivity for a specific target enzyme.

3.3. Bioconjugation

Derivatives of 4-Dimethylaminophenylglyoxal, such as 4-azidophenyl glyoxal, are used for the site-specific attachment of other molecules to proteins.[5][6] This "plug-and-play" approach allows for the creation of antibody-drug conjugates, fluorescently labeled proteins, and other valuable research tools.[5][6]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein modification studies. Optimization will be required for each specific protein and application.

4.1. Protocol 1: General Protein Modification

This protocol describes a general method for modifying a protein with this compound.

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) immediately before use.

-

Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A molar excess of the reagent over the protein (e.g., 100-fold) is typically used.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and assaying for protein activity.

-

Quenching: Stop the reaction by adding a quenching reagent, such as an excess of a primary amine (e.g., Tris buffer), or by removing the excess reagent via dialysis or a desalting column.

-

Analysis: Analyze the modified protein using SDS-PAGE to check for aggregation and mass spectrometry to confirm the modification and identify the modified residues.

Caption: General workflow for protein modification.

4.2. Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry

This protocol outlines the steps for identifying the specific arginine residues that have been modified.

-

Protein Modification and Digestion: Following the modification protocol above, the purified protein is subjected to proteolytic digestion. It is crucial to use a protease that does not cleave at arginine, such as Lys-C, to ensure the modified arginine remains within a peptide for identification.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against the protein sequence database using appropriate software. A variable modification corresponding to the mass of the 4-Dimethylaminophenylglyoxal adduct on arginine residues must be specified. The mass of the dihydroxyimidazolidine adduct from 4-Dimethylaminophenylglyoxal (C₁₀H₁₁NO₂) would be an addition of 177.08 Da to the arginine residue.

Data Summary

| Parameter | Description | Typical Values | Reference |

| Reagent Concentration | Molar excess of this compound over protein. | 10-fold to 1000-fold | [1] |

| Reaction pH | The pH of the reaction buffer. | 7.0 - 9.0 | [7] |

| Reaction Time | The duration of the incubation. | 30 minutes to several hours | [1] |

| Reaction Temperature | The temperature at which the reaction is carried out. | Room temperature to 37°C | [1] |

| Mass Adduct | The mass added to an arginine residue upon modification. | 177.08 Da | Calculated |

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the study of protein function and for the development of novel therapeutics. Its specific and covalent modification of arginine residues provides a unique means of interrogating the roles of this critical amino acid in a wide range of biological processes. As our understanding of the proteome continues to expand, the use of such chemical tools will become increasingly important for dissecting complex biological systems and for designing the next generation of targeted drugs. Future work in this area may focus on the development of new phenylglyoxal derivatives with enhanced selectivity, reactivity, and in vivo stability, further expanding the applications of this remarkable class of molecules.

References

-

Dovgan, I., et al. (2019). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 17(3), 435-443. [Link]

-

Cheung, S.-T., & Fonda, M. L. (1979). Reaction of phenylglyoxal with arginine. The effect of buffers and pH. Biochemical and Biophysical Research Communications, 90(3), 940–947. [Link]

-

Thompson, S., et al. (2016). Arginine selective reagents for ligation to peptides and proteins. Journal of Peptide Science, 22(8), 527-531. [Link]

-

Srivastava, A., & Modak, M. J. (1980). Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation. Journal of Biological Chemistry, 255(3), 917–921. [Link]

-

Bjerrum, P. J., Wieth, J. O., & Borders, C. L., Jr. (1983). Selective Phenylglyoxalation of Functionally Essential Arginyl Residues in the Erythrocyte Anion Transport Protein. The Journal of general physiology, 81(4), 453–484. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Johnson, C. M., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Chembiochem : a European journal of chemical biology, 18(15), 1461–1466. [Link]

-

Linsky, T. W., et al. (2012). On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. Biochemistry, 51(31), 6137–6147. [Link]

-

Das, K., et al. (2004). Crystal structures of arginine deiminase with covalent reaction intermediates; implications for catalytic mechanism. Structure (London, England : 1993), 12(4), 657–667. [Link]

-

Johnson, C. M., et al. (2012). On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. Biochemistry, 51(31), 6137-6147. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Dimethylaminophenylglyoxal Hydrate: Specifications and Analytical Applications

This guide provides a comprehensive overview of the physical and chemical properties of 4-Dimethylaminophenylglyoxal hydrate, a critical reagent in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core specifications, analytical characterization, and practical applications, grounding all claims in authoritative data.

Chemical Identity and Core Physicochemical Properties

This compound (CAS No. 115282-41-2) is the hydrated form of an aromatic alpha-ketoaldehyde.[1][2] The presence of the dimethylamino group and the glyoxal moiety makes it a valuable tool, particularly as a derivatization reagent.[3] Its hydrate form is often preferred in laboratory settings as it enhances stability and solubility in the aqueous solutions frequently used in biochemical and analytical protocols.[3]

The fundamental properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Specification | Source(s) |

| CAS Number | 115282-41-2 | [3][4][5] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3][6][7] |

| Molecular Weight | 195.22 g/mol | [3] |

| IUPAC Name | 1-(4-(dimethylamino)phenyl)-2-hydroxyethane-1,2-dione | [7] |

| Purity | Typically ≥95% | [4][8] |

| Storage | 2-8°C | [3] |

Spectroscopic and Analytical Characterization: A Validating Framework

Confirming the identity and purity of a reagent is a cornerstone of scientific integrity. The following section outlines the expected spectroscopic signatures for this compound, explaining the causality behind these analytical fingerprints. This multi-faceted approach creates a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework.[9] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

-

¹H NMR Spectroscopy: Proton NMR reveals the chemical environment of hydrogen atoms. Key expected signals include distinct peaks for the aromatic protons, the N-methyl protons, and the hydrated glyoxal protons. The integration of these signals should correspond to the number of protons in each environment, providing quantitative validation of the structure.

-

¹³C NMR Spectroscopy: Carbon NMR identifies all unique carbon atoms in the molecule.[10] Signals corresponding to the aromatic ring carbons, the N-methyl carbons, and the two carbonyl carbons of the glyoxal hydrate moiety would be expected. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] The IR spectrum of this compound should exhibit characteristic absorption bands:

-

O-H Stretch: A broad band indicating the hydroxyl groups of the hydrate.

-

C=O Stretch: Strong absorption bands characteristic of the ketone and aldehyde carbonyl groups.

-

C-N Stretch: A signal corresponding to the dimethylamino group.

-

Aromatic C=C Stretch: Peaks indicative of the benzene ring.

The presence and position of these bands serve as a reliable confirmation of the compound's key structural features.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[12] Due to its extended conjugated system, which includes the phenyl ring and the glyoxal moiety, this compound is expected to show strong absorbance in the UV region. This property is not only useful for characterization but is also fundamental to its application, as its reaction products often exhibit distinct and detectable UV-Vis spectra.[13]

The logical workflow for employing these techniques to validate the reagent is illustrated below.

Caption: Logical workflow for spectroscopic validation.

Core Application: Derivatization for HPLC Analysis

A primary application of this compound is as a derivatization reagent for the analysis of amino acids and peptides via High-Performance Liquid Chromatography (HPLC).[3]

Causality of Application: Many biomolecules, such as amino acids, lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using standard HPLC detectors (UV-Vis or Fluorescence).[14] this compound selectively reacts with primary amines under mild conditions to form highly fluorescent derivatives.[3] This chemical tagging dramatically enhances the signal-to-noise ratio, enabling sensitive detection and accurate quantification at very low concentrations.[3]

Experimental Protocol: Derivatization of Amino Acids

This protocol provides a trusted, step-by-step methodology for the derivatization of a standard amino acid sample for subsequent HPLC-fluorescence analysis.

Materials:

-

This compound solution (Reagent A)

-

Amino acid standard solution

-

Reaction buffer (e.g., borate buffer, pH 8.5)

-

Quenching solution (e.g., a primary amine like glycine, if needed)

-

HPLC-grade solvents (acetonitrile, water)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the amino acid standard in the reaction buffer.

-

Reagent Addition: Add a molar excess of Reagent A to the amino acid solution. The excess ensures the reaction proceeds to completion.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). This step drives the derivatization reaction.

-

Reaction Termination: If necessary, add a quenching solution to react with any excess derivatizing reagent, preventing interference in the chromatographic analysis.

-

Dilution: Dilute the final reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

-

HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths should be optimized for the specific derivative formed.

The workflow for this application is visualized below.

Caption: Experimental workflow for HPLC derivatization.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure reagent stability and user safety.

-

Storage: The compound should be stored in a well-ventilated place at 2-8°C.[3] Keep the container tightly closed to protect it from moisture and light.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Avoid breathing dust and ensure adequate ventilation during handling. Wash hands thoroughly after use.[15]

-

Safety: The compound may cause skin and serious eye irritation, and may cause respiratory irritation. In case of contact with eyes, rinse cautiously with water for several minutes.[15] If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek medical attention. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[15]

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. this compound.[Link]

-

P&S Chemicals. Product information, this compound.[Link]

-

2a biotech. this compound.[Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds.[Link]

-

Jingming Chemical Co., Ltd. this compound/95+%/177.2.[Link]

-

Jingming Chemical Co., Ltd. this compound.[Link]

-

University Course Content. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

-

ResearchGate. IR and UV-VIS spectroscopic analysis of a new compound.[Link]

-

MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.[Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. This compound [myskinrecipes.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound | 115282-41-2 [m.chemicalbook.com]

- 6. This compound | C10H13NO3 | CID 21298506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound/95+%/177.2-景明化工股份有限公司 [echochemical.com]

- 9. benchchem.com [benchchem.com]

- 10. lehigh.edu [lehigh.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Dimethylaminophenylglyoxal Hydrate for Researchers and Drug Development Professionals

Introduction: Understanding the Critical Role of 4-Dimethylaminophenylglyoxal Hydrate in Analytical Sciences

This compound is a crucial reagent in the field of analytical chemistry, particularly in the sensitive detection and quantification of amino acids and peptides via high-performance liquid chromatography (HPLC). Its primary function lies in its ability to selectively react with primary amines to yield highly fluorescent derivatives, enabling detection at very low concentrations. The hydrate form of this reagent is generally understood to confer enhanced stability and solubility in aqueous media, which is advantageous for reactions conducted under physiological or other mild conditions.[1][2]

Despite its widespread application, a comprehensive, publicly available dataset on the quantitative solubility and stability of this compound is notably scarce. This guide, therefore, is designed to bridge this knowledge gap. It moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to empirically determine the solubility and stability of this compound in their own laboratory settings. By understanding and controlling these critical parameters, users can ensure the accuracy, reproducibility, and robustness of their analytical methods.

This document will first delve into the theoretical and practical aspects of solubility, offering a systematic approach to its determination in various common laboratory solvents. Subsequently, it will provide a thorough examination of the factors influencing the stability of this compound, complete with protocols for conducting forced degradation studies to understand its degradation profile.

Part 1: A Practical Guide to Determining the Solubility of this compound

The solubility of a reagent is a fundamental property that dictates its utility in various applications. For this compound, achieving a clear, homogenous solution is paramount for consistent and reliable derivatization reactions. In the absence of extensive published solubility data for this specific compound, an empirical determination is essential.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a useful starting point for predicting solubility.[3] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (glyoxal hydrate) and non-polar (dimethylaminophenyl group) characteristics, suggesting it may exhibit a range of solubilities in different solvents.

Factors Influencing Solubility:

-

Solvent Polarity: A solvent's polarity will significantly impact its ability to solvate the molecule.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH: The pH of aqueous solutions can influence the ionization state of the molecule, which in turn affects its solubility.

-

Purity of the Compound: Impurities can alter the observed solubility.

Predictive Models for Preliminary Assessment

While experimental determination is the gold standard, computational models can provide useful initial estimates of solubility. Several machine learning and thermodynamic-based models are available that predict the solubility of organic compounds in various solvents.[1][4][5][6][7] These tools can aid in the rational selection of solvents for experimental screening, saving time and resources. However, it is crucial to remember that these are predictions and must be experimentally verified.

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a selection of common laboratory solvents. The use of HPLC for quantification provides high sensitivity and specificity.

Materials:

-

This compound (of known purity)

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

-

Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Continuous stirring or periodic vortexing is recommended.

-

-

Sample Clarification:

-

After the equilibration period, allow the suspensions to settle.

-

Carefully withdraw a portion of the supernatant and filter it through a syringe filter to remove any undissolved solid. This step is critical to prevent undissolved particles from affecting the measurement.

-

-

Sample Dilution:

-

Accurately dilute the clarified saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the calibration standards and the diluted sample solutions into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original solvent using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Data Presentation:

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| DMF | 25 | [Experimental Value] | [Calculated Value] |

Part 2: A Comprehensive Guide to the Stability of this compound

The stability of a reagent is its ability to maintain its chemical and physical properties over time under specified storage and use conditions. For this compound, degradation can lead to a loss of derivatization efficiency, the formation of interfering byproducts, and ultimately, inaccurate analytical results.

Factors Affecting Stability

Several environmental factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation reactions.[8][9] The recommended storage temperature of 2-8°C should be strictly adhered to.

-

pH: The stability of the compound in aqueous solutions is likely to be pH-dependent. Hydrolysis can occur under acidic or basic conditions.

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[10][11][12]

-

Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

-

Moisture: For the solid compound, exposure to high humidity can affect its stability and handling characteristics.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for identifying potential degradation products and pathways.[13][14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objectives of Forced Degradation Studies:

-

To identify likely degradation products.

-

To establish degradation pathways.

-

To demonstrate the specificity of stability-indicating analytical methods.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols for Forced Degradation Studies

The goal is to achieve a target degradation of 5-20%.[13] The conditions provided below are starting points and should be optimized based on the observed degradation.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

For each stress condition, mix the stock solution with the stressor in a vial.

-

Incubate the samples for a defined period, taking aliquots at various time points.

-

Neutralize the aliquots from acidic and basic conditions before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at 60°C.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10][11][12][16] A control sample should be wrapped in aluminum foil to protect it from light.

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, a plausible (though unverified) degradation pathway under hydrolytic conditions could involve the cleavage of the glyoxal moiety.

Caption: A hypothetical degradation pathway of this compound under hydrolytic conditions.

It must be emphasized that this is a theoretical pathway and requires experimental confirmation through techniques such as LC-MS to identify the actual degradation products.

Conclusions and Recommendations

This technical guide provides a comprehensive framework for understanding and empirically determining the solubility and stability of this compound. Given the scarcity of published data, the protocols and methodologies outlined herein are intended to empower researchers to generate the necessary data for their specific applications.

Key Recommendations:

-

Always determine the solubility of this compound experimentally in the solvent system intended for your application. Do not rely solely on qualitative statements or predictive models.

-

Store the compound under the recommended conditions (2-8°C, protected from light) to ensure its long-term stability.

-

For critical applications, perform stability studies on prepared solutions to establish their shelf-life under your specific laboratory conditions.

-

When developing new methods, consider performing forced degradation studies to understand the stability-indicating nature of your analytical method.

By adhering to these principles and employing the provided protocols, researchers can ensure the reliable and effective use of this compound in their scientific endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Magda, S., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Acta Poloniae Pharmaceutica, 64(2), 121-126. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

National Pharmaceutical Regulatory Agency. (n.d.). Guideline for Stability Data. Retrieved from [Link]

-

Hu, Y. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. SAS Institute Inc. Retrieved from [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11043–11054. Retrieved from [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

-

LNCT Group of Colleges. (n.d.). Accelerated Stability Testing. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Scientific Reports, 9(1), 7755. Retrieved from [Link]

-

Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Tebes-Stevens, C., et al. (2016). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. SAR and QSAR in Environmental Research, 27(12), 989-1014. Retrieved from [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

Al-Aani, H., & Al-Rekabi, M. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

-

Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Applied and Environmental Microbiology, 70(1), 1-10. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Westgard QC. (n.d.). Stability Testing and CLSI EP25-A. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (2025). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from [Link]

-

Parales, R. E., & Haddock, J. D. (2004). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 68(3), 450-472. Retrieved from [Link]

-

Caron. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.ws [chem.ws]

- 3. scribd.com [scribd.com]

- 4. d-nb.info [d-nb.info]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. database.ich.org [database.ich.org]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caronscientific.com [caronscientific.com]

The Chemistry and Application of Phenylglyoxal Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Synthesis, and Evolving Utility of a Versatile Dicarbonyl Compound

Introduction

Phenylglyoxal, a seemingly simple aromatic α-ketoaldehyde, holds a significant position in the annals of organic chemistry and biochemistry. Possessing adjacent aldehyde and ketone functional groups, this bifunctional molecule exhibits a unique reactivity profile that has been harnessed for over a century.[1][2] Initially a subject of academic curiosity, phenylglyoxal and its derivatives have evolved into indispensable tools for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery and history of phenylglyoxal derivatives, delving into their synthesis, mechanistic intricacies of their reactions, and their expanding applications in modern chemical biology and medicinal chemistry.

I. The Historical Trajectory of Phenylglyoxal

The journey of phenylglyoxal from its initial synthesis to its current status as a valuable chemical probe is a testament to the cumulative nature of scientific discovery.

Early Synthesis and Characterization

The first preparation of phenylglyoxal was achieved through the thermal decomposition of the sulfite derivative of its oxime.[1][3] This early method, while foundational, paved the way for more efficient and scalable synthetic routes that were crucial for enabling broader investigation into its chemical properties.

A significant breakthrough in the synthesis of phenylglyoxal came in 1932 with the work of Harry Lister Riley and his colleagues. They introduced selenium dioxide as a novel oxidizing agent capable of selectively oxidizing the methylene group of acetophenone to a carbonyl group, yielding phenylglyoxal.[4][5][6] This reaction, now known as the Riley oxidation, became a cornerstone for the preparation of α-dicarbonyl compounds and remains a widely used method today.[4]

A Landmark Discovery: The Arginine-Specific Reaction

For several decades following its initial synthesis, phenylglyoxal remained a compound of interest primarily to organic chemists. However, its trajectory dramatically shifted in 1968 with the seminal work of K. Takahashi.[7] Takahashi demonstrated that phenylglyoxal reacts with high specificity with the guanidinium group of arginine residues in proteins under mild conditions.[7][8][9] This discovery was a watershed moment, transforming phenylglyoxal from a simple organic molecule into a powerful tool for protein chemists and enzymologists. It provided a chemical method to selectively modify a specific amino acid, enabling researchers to probe the functional role of arginine residues in enzymes and other proteins.[7][9]

II. Synthesis of Phenylglyoxal and Its Derivatives

The ability to efficiently synthesize phenylglyoxal and its substituted derivatives is fundamental to their application. Over the years, a variety of methods have been developed and refined.

The Riley Oxidation: A Classic and Reliable Method

The oxidation of acetophenone with selenium dioxide remains a popular and effective method for synthesizing phenylglyoxal.[2][10] The reaction is typically carried out in a solvent such as dioxane or ethanol, often with the addition of water.[10][11]

Experimental Protocol: Synthesis of Phenylglyoxal via Selenium Dioxide Oxidation of Acetophenone [11]

-

Materials:

-

1-liter three-necked, round-bottomed flask

-

Liquid-sealed stirrer

-

Reflux condenser

-

Dioxane

-

Selenium dioxide

-

Water

-

Acetophenone

-

250-cc Claisen flask

-

-

Procedure:

-

In the 1-liter flask, place 600 cc of dioxane, 111 g (1 mole) of selenium dioxide, and 20 cc of water.

-

Heat the mixture to 50–55°C and stir until the selenium dioxide has dissolved.

-

Add 120 g (1 mole) of acetophenone in one portion.

-

Reflux the resulting mixture with continued stirring for four hours.

-

Decant the hot solution from the precipitated selenium.

-

Remove the dioxane and water by distillation through a short column.

-

Distill the phenylglyoxal at reduced pressure from the Claisen flask, collecting the fraction boiling at 95–97°/25 mm.

-

-

Yield: 93–96 g (69–72% of the theoretical amount).[11]

The mechanism of the Riley oxidation involves the enol form of the ketone attacking the selenium dioxide, followed by a series of steps that result in the formation of the 1,2-dicarbonyl product.[5]

Diagram of the Riley Oxidation Mechanism

Caption: The Riley oxidation of acetophenone to phenylglyoxal.

Other Synthetic Routes

While the Riley oxidation is prevalent, other methods for synthesizing phenylglyoxal have been developed. These include the reaction of methyl benzoate with potassium dimsyl followed by oxidation, and the oxidation of phenacyl bromide with dimethyl sulfoxide (DMSO).[1][12] The choice of synthetic route often depends on the desired scale, available starting materials, and the need for specific derivatives.

III. The Cornerstone Application: Arginine Modification in Proteins

The selective reaction of phenylglyoxal with the guanidinium group of arginine is its most significant and widely exploited property in biochemistry.

Mechanism of the Arginine-Phenylglyoxal Reaction

The reaction proceeds under mild alkaline conditions (typically pH 7-9) and involves the nucleophilic attack of the guanidinium group on the electrophilic carbonyl carbons of phenylglyoxal.[13] The reaction can result in the formation of a 1:1 adduct or a 2:1 adduct, where two molecules of phenylglyoxal react with one arginine residue, with the latter being a stable cyclic product.[13]

Diagram of Phenylglyoxal-Arginine Adduct Formation

Caption: Reaction of phenylglyoxal with an arginine residue.

Probing Protein Structure and Function

This specific modification has been instrumental in:

-

Identifying essential arginine residues: By observing the loss of protein function upon modification, researchers can identify arginine residues that are critical for catalytic activity or substrate binding.[9]

-

Probing active sites: The accessibility of arginine residues to phenylglyoxal can provide information about their location within the protein structure (i.e., on the surface or buried within the active site).[9]

-

Studying protein-ligand interactions: Phenylglyoxal modification can be used to investigate the role of arginine in binding to DNA, RNA, and other molecules.

Table 1: Comparison of Reaction Rates of Phenylglyoxal (PGO) and p-Hydroxyphenylglyoxal (HPGO) with Arginyl Compounds

| Reagent | Condition | Relative Initial Rate |

| PGO | No borate | 15-20 |

| HPGO | No borate | 1 |

| PGO | With borate | 1.6 |

| HPGO | With borate | 1 |

| Data adapted from Eun, H. M. (1988).[14] |

Experimental Protocol: Modification of Arginine Residues in a Protein [13]

-

Materials:

-

Purified protein solution

-

Phenylglyoxal solution (freshly prepared)

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

-

Spectrophotometer or other assay system to measure protein activity

-

-

Procedure:

-

Prepare a solution of the protein in the potassium phosphate buffer.

-

Add the phenylglyoxal solution to the protein solution to achieve the desired final concentration (e.g., 0.1–10 mM).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

At various time points, take aliquots of the reaction mixture and assay for protein activity.

-

A control reaction without phenylglyoxal should be run in parallel.

-

The extent of modification can be quantified by amino acid analysis or mass spectrometry.

-

IV. Phenylglyoxal Derivatives in Drug Discovery and Organic Synthesis

The versatile reactivity of the phenylglyoxal scaffold has led to its extensive use as a building block in the synthesis of a wide array of derivatives with potential therapeutic applications and as intermediates in complex organic syntheses.

Synthesis of Heterocyclic Compounds

Phenylglyoxal is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[2][15][16] Its two carbonyl groups provide multiple reaction sites for cyclization reactions. For example, it can be used in multicomponent reactions to generate substituted furans, pyrroles, and imidazoles.[2][16]

Phenylglyoxal Derivatives as Enzyme Inhibitors

The ability of phenylglyoxal to react with arginine residues has been exploited in the design of enzyme inhibitors. By incorporating the phenylglyoxal moiety into molecules that mimic the substrate of an enzyme, researchers can create covalent inhibitors that target essential arginine residues in the active site. This strategy has been explored for various enzymes, including kinases and proteases.

The Passerini Reaction and Other Multicomponent Reactions

Phenylglyoxal can participate in multicomponent reactions, such as the Passerini reaction, which allows for the rapid generation of molecular diversity from simple starting materials.[17][18][19][20][21] In the Passerini reaction, a carbonyl compound (like the aldehyde of phenylglyoxal), a carboxylic acid, and an isocyanide react to form an α-acyloxy amide.[17][18] This has significant implications for the construction of compound libraries for drug screening.

V. Conclusion and Future Outlook

From its humble beginnings as a laboratory curiosity, phenylglyoxal has carved out a distinguished niche in the landscape of chemical and biological sciences. The discovery of its specific reactivity with arginine by Takahashi was a transformative event that opened up new avenues for protein research. The subsequent development of synthetic methodologies has made phenylglyoxal and its derivatives readily accessible, fueling their application in diverse fields.

Looking ahead, the unique properties of the phenylglyoxal scaffold will continue to be exploited. In drug discovery, the design of more sophisticated covalent inhibitors based on phenylglyoxal derivatives holds promise for targeting challenging disease-related enzymes. In organic synthesis, its role in multicomponent reactions will likely expand, enabling the efficient construction of complex molecular architectures. As our understanding of chemical biology deepens, this versatile dicarbonyl compound is poised to remain an invaluable tool for researchers at the interface of chemistry and biology.

References

- Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-9.

- Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

-

Wikipedia contributors. (2023). Phenylglyoxal. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Request PDF. (n.d.). Phenylglyoxal. ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Phenylglyoxal. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Phenylglyoxal (HMDB0061916). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Phenylglyoxal. Retrieved from [Link]

- Google Patents. (n.d.). US1955890A - Oxidation of organic compounds.

- Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402.

- Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. Journal of Biochemistry, 81(2), 403-14.

-

ResearchGate. (n.d.). (PDF) The reaction of phenylglyoxal and related agents with proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for the modification of arginine residues with phenylglyoxal. Retrieved from [Link]

- National Toxicology Program. (1994). Nomination Background: Phenylglyoxal (CASRN: 1074-12-0).

-

Selenium-Dioxide. (n.d.). Retrieved from [Link]

- Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2016). Molecules, 21(12), 1663.

-

ResearchGate. (n.d.). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Retrieved from [Link]

-

Wikipedia contributors. (2023). Passerini reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]

-

ChemistryViews. (2024). Who Was the First to Synthesize This Molecule?. Retrieved from [Link]

-

Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Organic Reactions. (2005). The Passerini Reaction. Retrieved from [Link]

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875.

-

Bohrium. (n.d.). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Retrieved from [Link]

-

GitHub. (n.d.). Complex GraphViz DOT Sample. Retrieved from [Link]

-

J-Stage. (n.d.). The Reactions of Phenylglyoxal and Related Reagents with Amino Acids1 2. Di-PGO-L-arginine was prepared from N. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Single-Step Synthesis of 1,3,4,6-Tetraaryl-5-aryliminopiperazin-2-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]

-

Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

-

Fiveable. (n.d.). Rainer Ludwig Claisen Definition. Retrieved from [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]

-

PNAS. (n.d.). Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolut. Retrieved from [Link]

-

DevTools daily. (2020). Real examples of Graphviz. Retrieved from [Link]

-

GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]

-

SynArchive. (n.d.). Claisen Rearrangement. Retrieved from [Link]

Sources

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Phenylglyoxal (HMDB0061916) [hmdb.ca]

- 4. grokipedia.com [grokipedia.com]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 17. Passerini reaction - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. grokipedia.com [grokipedia.com]

- 20. organicreactions.org [organicreactions.org]

- 21. Passerini Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Arginine Detection Using 4-Dimethylaminophenylglyoxal Hydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Dimethylaminophenylglyoxal hydrate as a selective reagent for the detection and quantification of arginine. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into data interpretation and validation, empowering you to confidently apply this methodology in your research.

The Significance of Arginine Detection and the Role of this compound

Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes. Its guanidinium group, which is positively charged at physiological pH, is pivotal for protein structure and function, including enzyme catalysis, protein-protein interactions, and protein-nucleic acid binding.[1] Furthermore, arginine is the metabolic precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[2] Consequently, the accurate detection and quantification of arginine in biological samples and pharmaceutical preparations are of paramount importance in various fields of research and development.

This compound has emerged as a valuable tool for arginine detection due to its specific reactivity with the guanidinium moiety. As an α-dicarbonyl compound, it selectively targets and covalently modifies arginine residues, yielding a stable adduct with distinct spectroscopic properties.[3] This derivatization strategy enhances the sensitivity and selectivity of analytical methods, particularly in complex biological matrices.

The Chemical Foundation: Mechanism of Action

The core of arginine detection with this compound lies in the specific and efficient reaction between its two adjacent carbonyl groups and the guanidinium group of the arginine side chain. This reaction proceeds through a series of intermediates to form a stable, cyclic dihydroxyimidazolidine adduct.[3] This modification effectively neutralizes the positive charge of the arginine side chain and introduces a chromophoric and often fluorescent tag, facilitating detection and quantification.

The reaction mechanism can be visualized as follows:

Caption: Reaction of this compound with Arginine.

Experimental Protocol: A Step-by-Step Guide for Arginine Derivatization and HPLC-Fluorescence Detection

This protocol provides a robust starting point for the derivatization of arginine residues in peptides or proteins for subsequent analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. It is based on established methods for similar phenylglyoxal derivatives.[4][5] Researchers should note that optimal conditions may vary depending on the specific sample matrix and instrumentation.

Reagents and Materials

-

This compound

-

Arginine standard or arginine-containing sample

-

Reaction Buffer: 0.1 M Sodium phosphate buffer, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-